molecular formula C17H16O3 B15180122 Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate CAS No. 85720-85-0

Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate

Katalognummer: B15180122
CAS-Nummer: 85720-85-0
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: ILYUJAPQYVAEIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate is a chemical compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . It is a phenyl ester derivative of 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoic acid. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate typically involves the esterification of 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoic acid with phenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of 5,6,7,8-tetrahydro-1-keto-2-naphthoate or 5,6,7,8-tetrahydro-1-carboxy-2-naphthoate.

    Reduction: Formation of 5,6,7,8-tetrahydro-1-hydroxy-2-naphthol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate is unique due to the tetrahydro substitution on the naphthalene ring, which imparts distinct chemical and biological properties compared to its fully aromatic counterparts. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.

Eigenschaften

CAS-Nummer

85720-85-0

Molekularformel

C17H16O3

Molekulargewicht

268.31 g/mol

IUPAC-Name

phenyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C17H16O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)20-13-7-2-1-3-8-13/h1-3,7-8,10-11,18H,4-6,9H2

InChI-Schlüssel

ILYUJAPQYVAEIX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C=CC(=C2O)C(=O)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.